molecular formula C14H9N3O4 B7737948 (Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

(Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B7737948
M. Wt: 283.24 g/mol
InChI Key: JQXWIOSLMWABPM-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of (Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves the reaction of 5-(4-nitrophenyl)furan-2-carboxylic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

(Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antibacterial and antifungal agent . In medicine, it is being investigated for its potential use in treating various diseases, including cancer . Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by inhibiting key enzymes or proteins involved in the growth and proliferation of bacteria and fungi. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to (Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide include other furan derivatives such as 5-(4-nitrophenyl)furan-2-carboxylic acid and methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate . These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.

Properties

IUPAC Name

(Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c15-8-10(14(16)18)7-12-5-6-13(21-12)9-1-3-11(4-2-9)17(19)20/h1-7H,(H2,16,18)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXWIOSLMWABPM-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(/C#N)\C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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